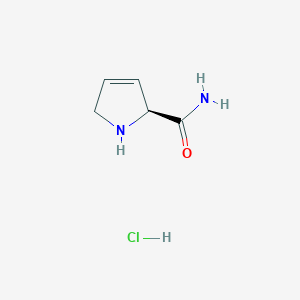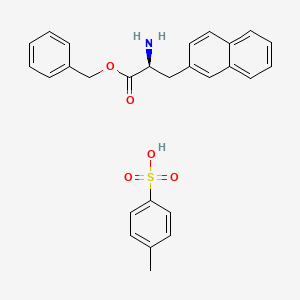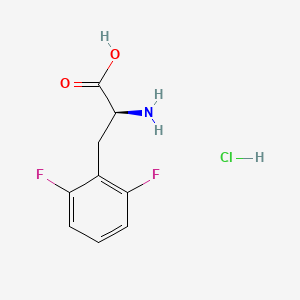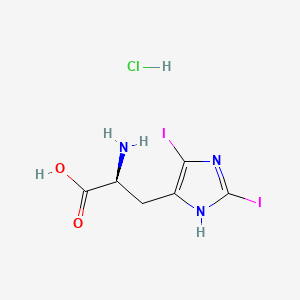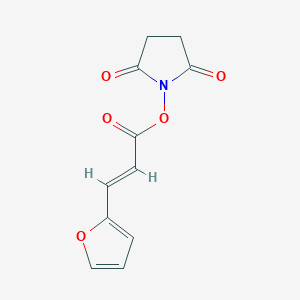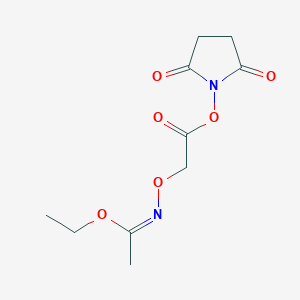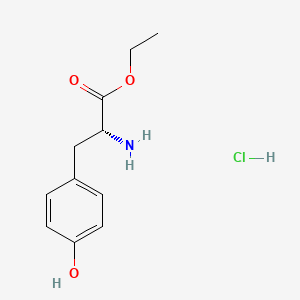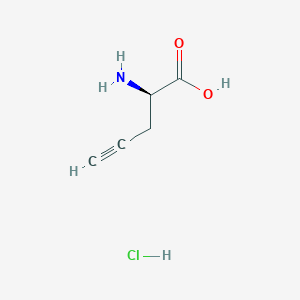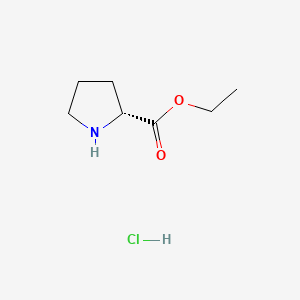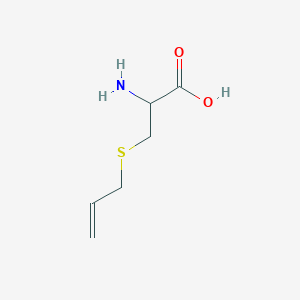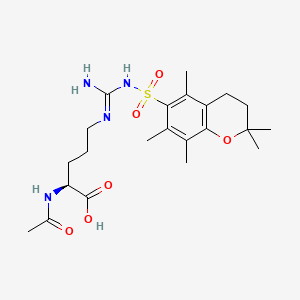
AC-Arg(pmc)-OH
Vue d'ensemble
Description
AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
AC-Arg(pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.
Common Reagents and Conditions
Deprotection: TFA, water, and scavengers such as anisole or thioanisole.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Deprotected Arginine: Removal of the pmc group yields free arginine.
Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.
Applications De Recherche Scientifique
AC-Arg(pmc)-OH is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: Employed in studies involving protein modifications and signal transduction pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.
Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.
Uniqueness
AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .
Propriétés
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


